Cas no 454466-62-7 (5-Hydroxybenzo[c]isoxazole)

5-Hydroxybenzo[c]isoxazole is a heterocyclic organic compound featuring a fused isoxazole and benzene ring system with a hydroxyl substituent. This structure imparts unique reactivity and functional versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its benzo[c]isoxazole core is known for stability and electron-rich properties, while the hydroxyl group enhances solubility and provides a site for further derivatization. The compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or ligands for medicinal chemistry applications. Its well-defined aromatic system also lends itself to materials science, where it may serve as a building block for advanced organic frameworks.
5-Hydroxybenzo[c]isoxazole structure
5-Hydroxybenzo[c]isoxazole structure
Product Name:5-Hydroxybenzo[c]isoxazole
CAS No:454466-62-7
MF:C7H5NO2
MW:135.120101690292
CID:1025162
PubChem ID:12030308
Update Time:2025-06-08

5-Hydroxybenzo[c]isoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Hydroxybenzo[c]isoxazole
    • 2,1-Benzisoxazol-5-ol
    • 2,1-benzoxazol-5-ol
    • Benzo[c]isoxazol-5-ol
    • 5-hydroxy-2,1-benzisoxazole
    • 5-hydroxybenzoisoxazole
    • 454466-62-7
    • DB-070651
    • SCHEMBL9203680
    • DTXSID50476099
    • Inchi: 1S/C7H5NO2/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H
    • InChI Key: FLZLNWDOKLDRBR-UHFFFAOYSA-N
    • SMILES: O1C=C2C=C(C=CC2=N1)O

Computed Properties

  • Exact Mass: 135.03200
  • Monoisotopic Mass: 135.032028402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.26000
  • LogP: 1.53340

5-Hydroxybenzo[c]isoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Hydroxybenzo[c]isoxazole Pricemore >>

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Chemenu
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 5-Hydroxybenzo[c]isoxazole

Introduction to 5-Hydroxybenzo[c]isoxazole (CAS No. 454466-62-7)

5-Hydroxybenzo[c]isoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 454466-62-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzoxazole family, characterized by a benzene ring fused with an isoxazole ring. The presence of a hydroxyl group at the 5-position of the benzene ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular studies.

The structural motif of 5-Hydroxybenzo[c]isoxazole imparts distinct reactivity and binding capabilities, which have been exploited in various biochemical pathways. Recent advancements in medicinal chemistry have highlighted its potential as a precursor or intermediate in the synthesis of bioactive molecules. The compound’s ability to interact with biological targets such as enzymes and receptors has positioned it as a promising candidate for further exploration in therapeutic applications.

In recent years, researchers have been particularly interested in the pharmacological properties of 5-Hydroxybenzo[c]isoxazole and its derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced efficacy and selectivity. For instance, derivatives featuring additional functional groups have shown promise in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer. These findings underscore the importance of 5-Hydroxybenzo[c]isoxazole as a building block in rational drug design.

The synthesis of 5-Hydroxybenzo[c]isoxazole typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The hydroxyl group at the 5-position can be introduced through various synthetic pathways, including oxidation or hydrolysis of ester or ether functionalities. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have further refined the preparation of this compound, enabling access to complex derivatives with tailored properties.

One of the most compelling aspects of 5-Hydroxybenzo[c]isoxazole is its role in modulating biological processes at the molecular level. Preliminary studies have suggested that this compound may interfere with key signaling pathways by binding to specific proteins or nucleic acids. Such interactions could potentially lead to novel therapeutic strategies for disorders characterized by aberrant cellular communication. The hydroxyl group’s ability to engage in hydrogen bonding further enhances its binding affinity, making it an attractive scaffold for structure-based drug design.

The chemical diversity inherent in 5-Hydroxybenzo[c]isoxazole derivatives has opened up new avenues for research. By incorporating different substituents at various positions on the core scaffold, chemists can generate libraries of compounds with diverse biological activities. High-throughput screening (HTS) approaches have been employed to rapidly assess the potency of these derivatives against a range of biological targets. This combinatorial approach has accelerated the discovery process and identified several lead compounds worthy of further development.

The pharmacokinetic profile of 5-Hydroxybenzo[c]isoxazole and its derivatives is another critical area of investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Computational modeling techniques have been increasingly used to predict ADME properties, allowing researchers to design molecules with improved bioavailability and reduced toxicity. These efforts are crucial for translating promising laboratory findings into viable clinical candidates.

Future directions in the study of 5-Hydroxybenzo[c]isoxazole may include exploring its role in emerging therapeutic modalities such as targeted therapy and immunomodulation. The compound’s structural features make it amenable to conjugation with other bioactive molecules or imaging agents, potentially expanding its utility in diagnostic applications. Additionally, investigating its interactions with non-protein targets, such as lipids or nucleic acids, could uncover novel mechanisms of action that may be exploited for therapeutic benefit.

In conclusion, 5-Hydroxybenzo[c]isoxazole (CAS No. 454466-62-7) represents a significant area of interest in modern chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel bioactive molecules. As our understanding of its pharmacological properties continues to evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.

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